2-(Dichloromethyl)benzoic acid 2-(Dichloromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 40759-77-1
VCID: VC19636388
InChI: InChI=1S/C8H6Cl2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
SMILES:
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol

2-(Dichloromethyl)benzoic acid

CAS No.: 40759-77-1

Cat. No.: VC19636388

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

2-(Dichloromethyl)benzoic acid - 40759-77-1

Specification

CAS No. 40759-77-1
Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
IUPAC Name 2-(dichloromethyl)benzoic acid
Standard InChI InChI=1S/C8H6Cl2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
Standard InChI Key IHVPBONIOHGKDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(Cl)Cl)C(=O)O

Introduction

Synthetic Methodology of 3-Chloromethyl Benzoic Acid

Reaction Components and Conditions

The patent outlines a one-step synthesis using:

  • Chlorobenzoyl chloride (0.1 mol) as the starting material.

  • Paraformaldehyde (0.10–0.15 mol) as the methylene source.

  • Anhydrous metal chlorides (e.g., ZnCl₂, FeCl₃, AlCl₃) as catalysts (0.005–0.05 mol).

  • Halogenated solvents (dichloromethane, chloroform, carbon tetrachloride).

Reactions occur under nitrogen pressure (0.1–0.5 MPa) at 20–70°C for 10–20 hours .

Table 1: Optimization of Reaction Parameters

ParameterRange TestedOptimal Value
Temperature20–70°C55–60°C
Catalyst (AlCl₃)0.005–0.05 mol0.02 mol
Paraformaldehyde0.10–0.15 mol0.12 mol
Yield87.7–91.6%91.6%

Mechanistic Insights

The reaction proceeds via Friedel-Crafts alkylation, where the anhydrous metal chloride (e.g., AlCl₃) activates chlorobenzoyl chloride, facilitating electrophilic substitution. Paraformaldehyde decomposes to formaldehyde, which reacts with the aromatic ring to form the chloromethyl group. Nitrogen pressure prevents oxidative side reactions and enhances catalyst efficiency .

Environmental and Industrial Advantages

The patent highlights advancements over traditional methods:

  • Safety: Avoids chlorine gas, reducing explosion risks.

  • Sustainability: Minimal waste (e.g., HCl byproducts neutralized via aqueous workup).

  • Cost-Effectiveness: Chlorobenzoyl chloride is commercially available, lowering raw material costs .

Comparative Analysis with Ortho-Substituted Analogs

While the patent focuses on the meta isomer, ortho-substituted analogs like 2-(chloromethyl)benzoic acid exhibit distinct properties:

  • Reactivity: Ortho derivatives undergo faster nucleophilic substitution due to steric proximity of functional groups.

  • Pharmacological Activity: Ortho isomers often show higher COX-2 inhibition (e.g., 2-(chloromethyl)benzoic acid’s AUCtotal = 66.3 μg·min/mL).

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